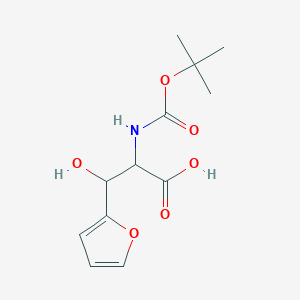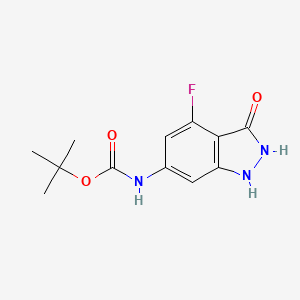![molecular formula C10H21ClN2O3 B1446530 4-Boc-6-Amino-[1,4]oxazepane-Hydrochlorid CAS No. 1414958-25-0](/img/structure/B1446530.png)
4-Boc-6-Amino-[1,4]oxazepane-Hydrochlorid
Übersicht
Beschreibung
4-Boc-6-Amino-[1,4]oxazepane hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
4-Boc-6-Amino-[1,4]oxazepane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-6-Amino-[1,4]oxazepane hydrochloride typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected amine. The reaction can be summarized as follows:
Protection of Amino Group: The amino group of 6-amino-[1,4]oxazepane is reacted with Boc anhydride in the presence of a base to form the Boc-protected amine.
Formation of Hydrochloride Salt: The Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Boc-6-Amino-[1,4]oxazepane.
Industrial Production Methods
Industrial production of 4-Boc-6-Amino-[1,4]oxazepane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-6-Amino-[1,4]oxazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 4-Boc-6-Amino-[1,4]oxazepane.
Deprotection Reactions: 6-Amino-[1,4]oxazepane.
Cyclization Reactions: Different heterocyclic compounds depending on the reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-Boc-6-Amino-[1,4]oxazepane hydrochloride is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability and selectivity in reactions, allowing for the controlled synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A six-membered heterocyclic compound with similar structural features but lacks the Boc-protected amino group.
Piperazine: Another six-membered heterocyclic compound with two nitrogen atoms, commonly used in pharmaceuticals.
1,4-Dioxane: A six-membered heterocyclic compound with two oxygen atoms, used as a solvent and in chemical synthesis.
Uniqueness
4-Boc-6-Amino-[1,4]oxazepane hydrochloride is unique due to the presence of the Boc-protected amino group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, where precise control over reaction conditions is essential .
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCZPHHNGTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-25-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, 6-aminotetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)



